molecular formula C14H19ClN2O3S B5795789 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide

货号 B5795789
分子量: 330.8 g/mol
InChI 键: IOASLZCYBSOQNJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide, commonly known as CGP-37157, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzothiazepine derivatives and is a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger.

作用机制

CGP-37157 selectively inhibits the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium and sodium ions across the mitochondrial membrane. By inhibiting this transporter, CGP-37157 reduces the influx of calcium ions into the mitochondria, thereby reducing mitochondrial calcium overload and preventing cell damage.
Biochemical and Physiological Effects:
CGP-37157 has been found to have several biochemical and physiological effects. It reduces mitochondrial calcium overload, which prevents the activation of mitochondrial permeability transition pores and subsequent cell death. It also reduces the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Additionally, it has been found to improve mitochondrial respiration and ATP production.

实验室实验的优点和局限性

CGP-37157 has several advantages for lab experiments. It is a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger, which allows for specific targeting of this transporter. It is also relatively stable and can be easily synthesized in large quantities. However, the main limitation of CGP-37157 is its low solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for research on CGP-37157. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for CGP-37157 in these diseases. Another area of interest is its potential use in improving cardiac function in heart failure patients. Future studies could investigate the effectiveness of CGP-37157 in improving cardiac function and reducing mortality in these patients. Additionally, further research is needed to develop more water-soluble derivatives of CGP-37157, which would make it easier to administer in vivo.

合成方法

The synthesis of CGP-37157 involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylglycine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminothiophenol to yield CGP-37157.

科学研究应用

CGP-37157 has been extensively studied for its potential therapeutic applications in various diseases such as heart failure, stroke, and neurodegenerative disorders. It has been shown to have neuroprotective effects by reducing mitochondrial calcium overload, which is a major cause of neuronal damage in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to improve cardiac function by reducing calcium overload in cardiac mitochondria.

属性

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c15-11-6-8-13(9-7-11)21(19,20)17(10-14(16)18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOASLZCYBSOQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfonyl-cyclohexylamino]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。